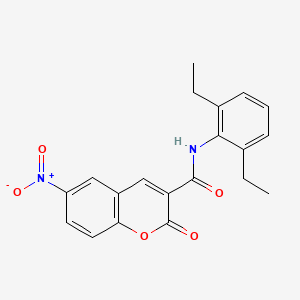

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-3-12-6-5-7-13(4-2)18(12)21-19(23)16-11-14-10-15(22(25)26)8-9-17(14)27-20(16)24/h5-11H,3-4H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJAXVKARATIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group and the carboxamide moiety. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The chromene core can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups into the chromene core.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

The structural features of this compound contribute to its biological activity and reactivity, making it a valuable candidate for various applications.

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits diverse biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity towards human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating promising anticancer properties.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation.

- Case Study : In an animal model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to controls.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Enzyme Target : Inhibition studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Synthetic Applications

The unique structure of this compound allows it to be utilized in synthetic organic chemistry for the development of new compounds.

Synthesis of Novel Derivatives

The ability to modify the nitro group or carboxamide moiety opens pathways for synthesizing novel derivatives with enhanced biological activity.

| Modification | Resulting Compound | Biological Activity |

|---|---|---|

| Reduction of Nitro Group | N-(2,6-diethylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide | Increased anticancer activity |

| Esterification | N-(2,6-diethylphenyl)-6-nitro-2-hydroxyethyl chromene | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the chromene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares the 2,6-diethylphenyl substituent with several inhibitors and heterocycles, but differs in core structure:

| Compound Name | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| N-(2,6-Diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | Chromene (2H-benzopyran) | 6-nitro, 3-carboxamide | Insufficient data |

| 3-(2,6-Diethylphenyl)-2,4(1H,3H)-quinazolinedione | Quinazolinedione | 3-(2,6-diethylphenyl) | Puromycin-sensitive aminopeptidase inhibitor |

| N-(2,6-Diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one | Benzoxazinone | 2-amino, 4H-oxazinone | Aminopeptidase inhibitor |

| 5-/8-Nitroquinazoline-2,4-dione derivatives | Quinazoline-2,4-dione | Nitro at positions 5 or 8 | Synthetic intermediates |

Key Observations :

- The 2,6-diethylphenyl group is a common motif in enzyme inhibitors, likely enhancing binding affinity through hydrophobic interactions .

- The chromene core in the target compound introduces a fused benzene-pyran ring system, differing from the quinazoline or benzoxazinone cores in analogs. This may alter electronic properties and metabolic stability.

Biological Activity

N-(2,6-Diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family, characterized by a nitro group at the 6-position and a carboxamide functional group. This compound has garnered attention in recent years for its diverse biological activities, including potential applications in medicinal chemistry as an enzyme inhibitor, anti-inflammatory agent, and anticancer compound. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- CAS Number : Not specifically listed but related to derivatives of 6-nitro-2-oxo-2H-chromene.

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that inhibit specific enzymes involved in cellular processes.

- Antioxidant Activity : The compound may exhibit antioxidant properties through free radical scavenging mechanisms.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that nitro-substituted chromenes can inhibit cell proliferation in human colorectal adenocarcinoma (Caco2) cells, with IC50 values indicating their potency as anticancer agents .

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the production of inflammatory mediators such as TNF-α and IL-1β. The mechanism involves the inhibition of NF-kB signaling pathways .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using DPPH and FRAP assays. Results suggest that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Case Studies

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various chromene derivatives, including this compound on different cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential for targeted cancer therapy .

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of nitro-substituted chromenes, demonstrating their ability to reduce inflammation in animal models. The results indicated a significant decrease in edema and inflammatory markers following treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.